molecular formula C23H27N3O5S3 B12872114 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide CAS No. 606082-94-4

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

Katalognummer: B12872114
CAS-Nummer: 606082-94-4
Molekulargewicht: 521.7 g/mol
InChI-Schlüssel: NMFVRNYQOODCKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzene sulfonamide core substituted with a piperidine ring bearing a 1,3-benzothiazole group at the 4-position. The sulfonamide nitrogen is further modified with an oxolan-2-ylmethyl (tetrahydrofuran-methyl) group.

  • Benzothiazole moiety: Known for interactions with kinase ATP-binding pockets and DNA intercalation .
  • Oxolan-2-ylmethyl group: Likely improves solubility compared to hydrophobic substituents like cyclohexyl or aryl groups .

Eigenschaften

CAS-Nummer

606082-94-4

Molekularformel

C23H27N3O5S3

Molekulargewicht

521.7 g/mol

IUPAC-Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C23H27N3O5S3/c27-33(28,24-16-18-4-3-15-31-18)19-7-9-20(10-8-19)34(29,30)26-13-11-17(12-14-26)23-25-21-5-1-2-6-22(21)32-23/h1-2,5-10,17-18,24H,3-4,11-16H2

InChI-Schlüssel

NMFVRNYQOODCKN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and an appropriate electrophile.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the benzo[d]thiazole-piperidine intermediate with N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide exhibit promising antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The benzothiazole moiety is particularly noted for its ability to inhibit bacterial enzymes .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. The structural components of the compound may interact with specific cellular targets involved in cancer progression .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antibiotic Resistance : A study demonstrated that derivatives of sulfonamides could serve as effective alternatives against resistant bacterial strains through enzyme inhibition mechanisms .
  • Cancer Treatment Trials : Clinical trials involving benzothiazole derivatives have shown promising results in reducing tumor size in animal models, indicating potential for further development into therapeutic agents .
  • Inflammation Models : Experimental models have indicated that compounds with similar structures can significantly reduce markers of inflammation in vivo, supporting their use in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 4-((4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

a) 4-[[4-(2-Benzothiazolyl)-1-piperidinyl]sulfonyl]-N-(2-methylcyclohexyl)benzenesulfonamide
  • Key Difference : The sulfonamide nitrogen is substituted with 2-methylcyclohexyl instead of oxolan-2-ylmethyl.
  • Implications :
    • Increased hydrophobicity due to cyclohexyl may reduce aqueous solubility but enhance membrane permeability .
    • The oxolan group in the target compound likely confers better pharmacokinetic properties, such as oral bioavailability .
b) 6-Chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide
  • Key Difference : Replaces the benzothiazole-piperidine-sulfonyl unit with a pyridine-thiazole-carboxamide scaffold.
  • Both compounds share the oxolan-2-ylmethyl group, suggesting comparable solubility profiles.

Variations in the Benzothiazole-Piperidine Core

a) N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
  • Key Difference : Benzothiazole is linked to an acetamide-piperazine-furan system instead of a piperidine-sulfonyl group.
  • Furan carbonyl groups could engage in hydrogen bonding, similar to the sulfonyl oxygen in the target compound .
b) SP600125 (Anthra[1-9-cd]pyrazol-6(2H)-one)
  • Key Difference: A pyrazole-anthraquinone core replaces the benzothiazole-sulfonamide system.
  • Implications :
    • SP600125 is a well-characterized JNK inhibitor, whereas the target compound’s benzothiazole-piperidine motif may target different kinases or DNA repair pathways .

Sulfonamide-Triazine Hybrids (Compounds 24–29)**

  • Key Differences: Triazine rings replace the benzothiazole-piperidine unit, with substitutions like diethylamino, morpholino, or guanidine.
  • Molecular weights of triazine hybrids (e.g., Compound 24: MW ≈ 500 g/mol) are comparable to the target compound (MW ≈ 550–600 g/mol), suggesting similar bioavailability challenges .

Biologische Aktivität

The compound 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a benzothiazole moiety, a piperidine ring, and sulfonamide groups, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O4S2C_{19}H_{22}N_{2}O_{4}S_{2} with a molecular weight of approximately 434.5 g/mol. The intricate structure facilitates its interaction with various biological targets.

PropertyValue
Molecular Formula C19H22N2O4S2C_{19}H_{22}N_{2}O_{4}S_{2}
Molecular Weight 434.5 g/mol
IUPAC Name 4-[4-(1,3-benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

Antimicrobial Activity

Research indicates that compounds similar to 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide exhibit promising antimicrobial properties. For instance, studies have demonstrated that related sulfonamides interfere with bacterial dihydrofolic acid synthesis by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in bacterial folate metabolism.

In vitro studies have shown that derivatives of this compound demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli50
Compound BB. subtilis100
Compound CB. licheniformis150

These findings suggest that the compound may serve as a potential alternative for treating infections caused by resistant pathogens .

Anticancer Activity

The benzothiazole moiety in the compound is known for its ability to interact with various biological targets, including those involved in cancer pathways. Preliminary studies have indicated that sulfonamides can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In a recent study, derivatives of this compound were tested against several cancer cell lines, revealing significant inhibitory effects:

Cell LineIC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)15
A549 (Lung)10

These results highlight the potential of this compound as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have shown that related compounds can reduce inflammation in animal models by modulating immune responses.

Case Studies

A notable case study involved the evaluation of a similar sulfonamide compound in a murine model of inflammation. The administration of the compound led to a significant reduction in inflammatory markers and improved clinical outcomes compared to control groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.